Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
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Overview
Description
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.
Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes or alkenes.
Substitution Products: Halides or amines.
Scientific Research Applications
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58437-72-2 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5- |
InChI Key |
JGDHOHFQJJATNG-YHYXMXQVSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)/C1=C/CO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1=CCO)C |
Origin of Product |
United States |
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